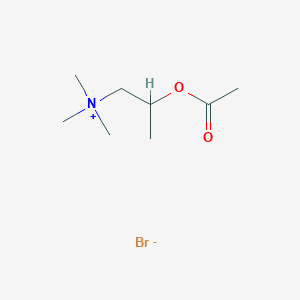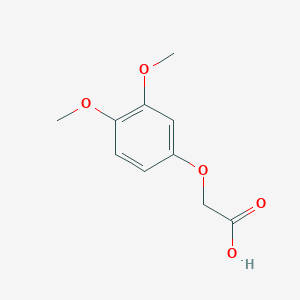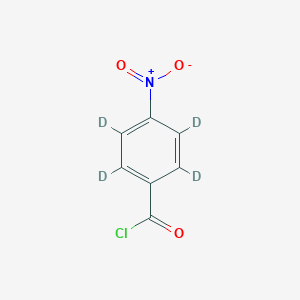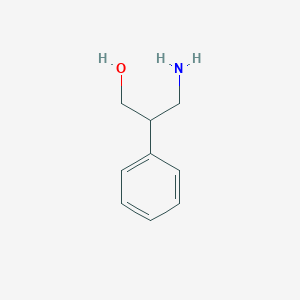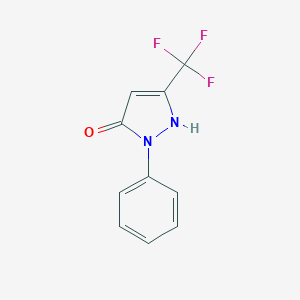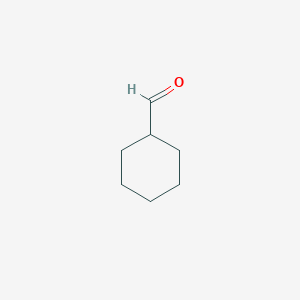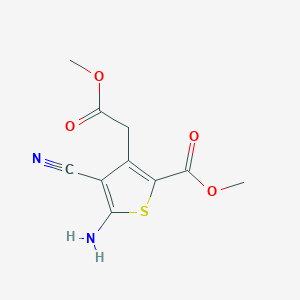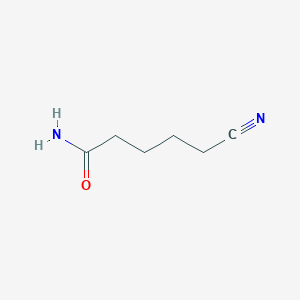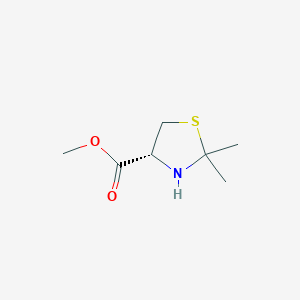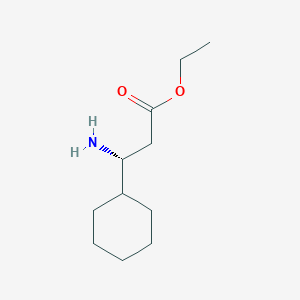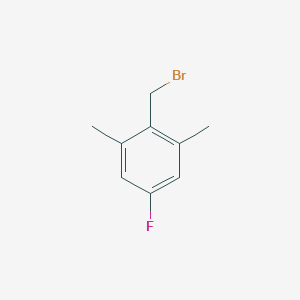
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related bromomethyl-fluoro-dimethylbenzene compounds has been explored through various methods, including diazotization and bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves radical bromination using bromine, highlighting the importance of reaction conditions such as raw material rate, reaction time, and temperature in achieving desired yields and product purity. These methodologies offer insights into optimizing synthetic routes for similar compounds (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure and crystalline properties of compounds with bromomethyl and fluoro groups on a dimethylbenzene framework have been detailed through X-ray crystallography and spectroscopic techniques. Such studies reveal the intricacies of molecular interactions and the structural basis for the chemical reactivity and physical properties of these compounds. For example, the crystal structures of methyl 3,5-dimethylbenzoate and related molecules demonstrate various intermolecular interactions, including C—H⋯O=C bonds and Br⋯Br contacts, which are critical for understanding the solid-state chemistry of these materials (Ben Ebersbach, Wilhelm Seichter, M. Mazik, 2022).
Applications De Recherche Scientifique
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
2. Bromomethylation of Thiols
- Application Summary: This research presents a facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Methods of Application: The research used paraformaldehyde and HBr/AcOH for the bromomethylation of thiols .
- Results or Outcomes: The research demonstrated that bromomethyl thiol derivatives offer superior electrophilicity and have a potentially broader synthetic range .
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDMAKFLLWGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627484 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
CAS RN |
200799-19-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

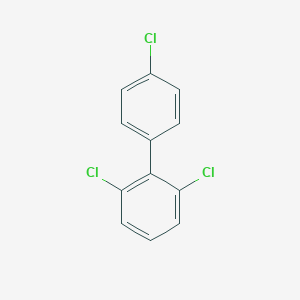
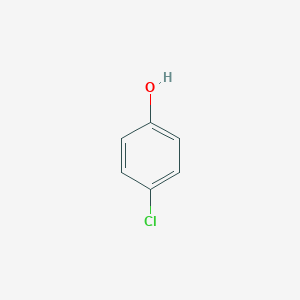
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
